molecular formula C16H23N5O2 B2469682 8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927583-58-2

8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2469682
CAS No.: 927583-58-2
M. Wt: 317.393
InChI Key: DCJOSDBZMXNISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazoquinoline family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multistep reactions starting from simpler organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential antimicrobial and anticancer activities.

    Medicine: It is investigated for its immunomodulatory properties and potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substituents and the resulting biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4,7-dimethyl-6-(2-methylpropyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-6-7-19-14(22)12-13(18(5)16(19)23)17-15-20(8-10(2)3)11(4)9-21(12)15/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJOSDBZMXNISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3CC(C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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